3-Amino-3-(dimethylamino)prop-2-enenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

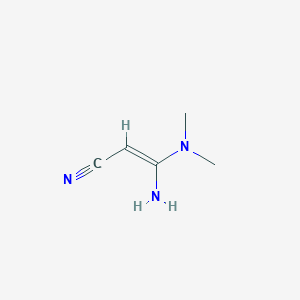

3-Amino-3-(dimethylamino)prop-2-enenitrile is an organic compound with the molecular formula C5H9N3 It is a nitrile derivative characterized by the presence of both amino and dimethylamino groups attached to a propenenitrile backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Amino-3-(dimethylamino)prop-2-enenitrile can be synthesized through several methods. One common synthetic route involves the reaction of dimethylamine with acrylonitrile under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. The general reaction scheme is as follows:

[ \text{CH}_2=\text{CHCN} + \text{(CH}_3\text{)}_2\text{NH} \rightarrow \text{CH}_2=\text{C(NH}_2\text{)}\text{C(N(CH}_3\text{)}_2\text{)}\text{CN} ]

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product. Safety measures are also critical due to the potential hazards associated with handling nitriles and amines.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-3-(dimethylamino)prop-2-enenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents or alkylating agents under appropriate conditions.

Major Products Formed

Oxidation: Formation of oxides or hydroxylamines.

Reduction: Formation of primary amines.

Substitution: Formation of substituted nitriles or amines.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound has a wide range of applications in scientific research, which can be categorized as follows:

Organic Synthesis

3-Amino-3-(dimethylamino)prop-2-enenitrile serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It participates in:

- Oxidation Reactions: Leading to the formation of nitriles and amides.

- Reduction Reactions: Converting into primary amines.

- Substitution Reactions: Forming various derivatives.

Biological Studies

The compound is utilized in biological research for:

- Enzyme Mechanisms: It serves as a building block for biologically active molecules.

- Toxicity Studies: Investigations into vestibular toxicity in mouse models have been conducted, highlighting its potential risks.

Medicinal Chemistry

In medicinal chemistry, this compound is a precursor for drug synthesis. Notable applications include:

- Antitumor Agents: Derivatives have shown significant inhibitory effects on tumor cell growth.

- Antimicrobial Properties: High-throughput screening assays have demonstrated antibacterial activity against pathogens like Bacillus subtilis and Escherichia coli.

Data Table: Summary of Applications

| Application Area | Description | Example Use Cases |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing pharmaceuticals and agrochemicals | Synthesis of heterocyclic compounds |

| Biological Studies | Building block for biologically active molecules | Enzyme mechanism studies |

| Medicinal Chemistry | Precursor for drug synthesis | Antitumor and antimicrobial agents |

Case Study 1: Antitumor Efficacy

A study conducted on various tumor cell lines demonstrated that derivatives of this compound could significantly inhibit cell growth. This suggests their potential role as chemotherapeutic agents. The mechanism involved the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study 2: Antimicrobial Screening

In a high-throughput screening assay, derivatives were evaluated for their antibacterial properties against Bacillus subtilis and Escherichia coli. Results indicated promising antibacterial activity, leading to further exploration in drug development aimed at treating bacterial infections.

Wirkmechanismus

The mechanism of action of 3-Amino-3-(dimethylamino)prop-2-enenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through pathways involving the modification of proteins and nucleic acids, leading to changes in cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(Dimethylamino)prop-2-enenitrile

- 3-Amino-2-cyanoacrylonitrile

- 3-Dimethylaminoacrylic acid ethyl ester

Uniqueness

3-Amino-3-(dimethylamino)prop-2-enenitrile is unique due to the presence of both amino and dimethylamino groups, which confer distinct reactivity and properties. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may lack one of these functional groups.

Biologische Aktivität

3-Amino-3-(dimethylamino)prop-2-enenitrile, also known by its CAS number 78972-75-5, is a compound that has garnered attention in various fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a nitrile functional group and an amino group, which are critical for its biological activity. The presence of the dimethylamino group enhances its lipophilicity, potentially affecting its interaction with biological targets.

Antiviral Properties

Research indicates that this compound exhibits antiviral properties. A study evaluating various compounds for their effectiveness against HIV-1 protease demonstrated that derivatives of this compound could inhibit viral replication effectively. The structure-based design facilitated the identification of potent inhibitors that function by binding to the active site of the protease, preventing the maturation of viral proteins .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been tested against several cancer cell lines, including breast and prostate cancer cells. The compound appears to induce apoptosis in these cells, likely through the activation of caspase pathways. This apoptotic effect was attributed to its ability to disrupt cellular signaling pathways involved in cell survival and proliferation .

The biological activity of this compound is primarily mediated through:

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in viral replication and cancer cell proliferation.

- Receptor Modulation : It may interact with various receptors on cell surfaces, modulating signal transduction pathways that influence cellular responses.

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, enhancing its potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism | Reference |

|---|---|---|---|

| Antiviral | Moderate | Inhibition of HIV protease | |

| Anticancer | High | Induction of apoptosis | |

| Enzyme Inhibition | Potent | Competitive inhibition |

Case Study: HIV Protease Inhibition

A notable study involved the synthesis and evaluation of various analogs of this compound as HIV protease inhibitors. These compounds were designed using structure-based drug design techniques, leading to the identification of several potent inhibitors with IC50 values in the nanomolar range. The study highlighted the importance of functional group modifications in enhancing inhibitory activity against HIV .

Eigenschaften

IUPAC Name |

(E)-3-amino-3-(dimethylamino)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-8(2)5(7)3-4-6/h3H,7H2,1-2H3/b5-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCXNRMTXUVTFH-HWKANZROSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=CC#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C(=C/C#N)/N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.